molecular formula C14H8N2O2S B12528974 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one CAS No. 861886-73-9

6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one

Cat. No.: B12528974
CAS No.: 861886-73-9
M. Wt: 268.29 g/mol
InChI Key: RQFZEDKMUYOQNE-UHFFFAOYSA-N
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Description

6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes an isothiocyanate group and a cyclohexa-2,4-dien-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (145-150°C) for several hours to achieve good yields . The process can be summarized as follows:

    Starting Materials: 2-aminophenol and aromatic aldehydes.

    Reaction Conditions: 40% aqueous sodium hydroxide solution, 145-150°C, 3-6 hours.

    Yield: Good to excellent.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.

Major Products

The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

CAS No.

861886-73-9

Molecular Formula

C14H8N2O2S

Molecular Weight

268.29 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-isothiocyanatophenol

InChI

InChI=1S/C14H8N2O2S/c17-12-7-9(15-8-19)5-6-10(12)14-16-11-3-1-2-4-13(11)18-14/h1-7,17H

InChI Key

RQFZEDKMUYOQNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C=S)O

Origin of Product

United States

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